2-AMINO-5-(4-CHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE
Overview
Description
2-AMINO-5-(4-CHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(4-CHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves a multi-step process. One common method is a one-pot three-component cascade reaction. This involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(4-CHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-AMINO-5-(4-CHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(4-CHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases, which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: This compound is similar in structure and also exhibits biological activities.
4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine:
Uniqueness
2-AMINO-5-(4-CHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which contribute to its distinct chemical and biological properties.
Biological Activity
2-Amino-5-(4-chlorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core with an amino group and a chlorophenyl substituent. The synthesis typically involves multicomponent reactions and condensation reactions. A common synthetic route includes the reaction of 1,3-cyclopentadione with 4-chlorobenzaldehyde and malononitrile in the presence of a base like DMAP under reflux conditions .
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds demonstrate potent antitumor activity. For instance, compound 6 (a derivative) has shown an IC50 value of 0.28 μM against eEF-2K in MDA-MB-231 breast cancer cells . This suggests that modifications to the core structure can enhance biological efficacy.
The mechanism of action for these compounds often involves inhibition of specific kinases involved in cellular signaling pathways. For example, the inhibition of eEF-2K leads to reduced protein synthesis in cancer cells, contributing to their antiproliferative effects . Additionally, some studies suggest that these compounds may also affect angiogenesis and tumor growth through tyrosine kinase inhibition .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrido[2,3-d]pyrimidine derivatives on human tumor cell lines including Huh7 D12 and MDA-MB231. The results indicated that certain derivatives exhibited micromolar cytotoxicity against these lines while showing minimal toxicity to normal fibroblasts .
- Structure-Activity Relationship (SAR) : An investigation into the SAR of pyrido[2,3-d]pyrimidines revealed that specific functional groups significantly influence their biological activity. For instance, the presence of an ethyl group at R1 and a CONH2 group at R2 were found to be optimal for enhancing inhibitory activity against eEF-2K .
Data Tables
Compound | Biological Activity | IC50 (μM) | Target |
---|---|---|---|
Compound 6 | Antitumor | 0.28 | eEF-2K |
Compound 9 | Antitumor | 0.93 | eEF-2K |
Compound 12 | No significant effect | - | - |
Properties
IUPAC Name |
2-amino-5-(4-chlorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c14-7-3-1-6(2-4-7)8-5-9(19)16-11-10(8)12(20)18-13(15)17-11/h1-4,8H,5H2,(H4,15,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHDRCQRFLCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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